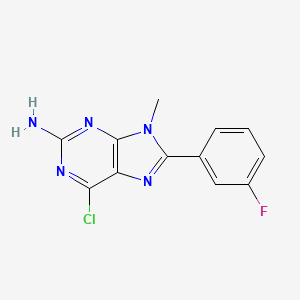
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine
Cat. No. B8572695
M. Wt: 277.68 g/mol
InChI Key: HDTKYUNBZZNTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06579868B1
Procedure details


6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl-amine (960 g) was dissolved in 9.6 liters of tetrahydrofuran and then 774.3 g of cuprous iodide and 1.49 liters of diiodomethane were added thereto. Isoamyl nitrite (1.49 liters) was added dropwise during 1 hour into the mixture with heating under reflux. The reaction solution was heated under reflux for 15 minutes, cooled, diluted with 4 liters of ethyl acetate and then filtered through Celite followed by washing with ethyl acetate three times (3×2 liters). The filtrate and the washings were combined and washed with 8 liters of water and 8 liters of brine. The organic layer was dried over 2 kg of anhydrous sodium sulfate and concentrated to about 3 liters. The concentrated solution was diluted with 10 liters of hexane and the resulting crystals were filtered and washed with 1 liter of hexane. The crystals were then dried at 50° C. for 4 hours to give 1076 g of 6-chloro-8-(3-fluorophenyl)-2-iodo-9-methyl-9H-purine. The yield was 75%.
Quantity
960 g
Type
reactant
Reaction Step One


[Compound]
Name
cuprous iodide
Quantity
774.3 g
Type
reactant
Reaction Step Two




Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9](N)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12].[I:20]CI.N(OCCC(C)C)=O>O1CCCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]([I:20])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
960 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2N=C(N(C2=NC(=N1)N)C)C1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
9.6 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
774.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.49 L
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|
Step Three
|
Name
|
|
|
Quantity
|
1.49 L
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with ethyl acetate three times (3×2 liters)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 8 liters of water and 8 liters of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over 2 kg of anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 3 liters
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrated solution was diluted with 10 liters of hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 liter of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were then dried at 50° C. for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2N=C(N(C2=NC(=N1)I)C)C1=CC(=CC=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1076 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
